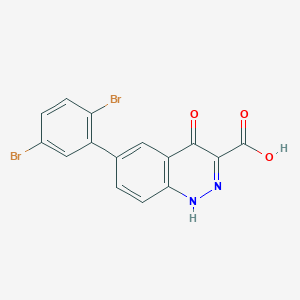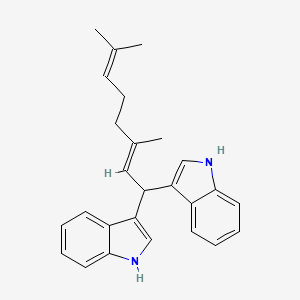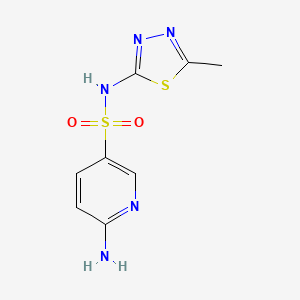
6-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-sulfonamide is a heterocyclic compound that contains both a thiadiazole and a pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-sulfonamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with pyridine-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetone, with a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
6-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
科学研究应用
6-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated as a potential anticancer agent due to its ability to disrupt DNA replication.
作用机制
The mechanism of action of 6-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-sulfonamide involves its interaction with biological targets such as enzymes and DNA. The thiadiazole ring can disrupt DNA replication, leading to the inhibition of cell growth and proliferation. This makes it a promising candidate for anticancer and antimicrobial therapies .
相似化合物的比较
Similar Compounds
Sulfamethizole: Another sulfonamide with antimicrobial properties.
1,3,4-thiadiazole derivatives: A broad class of compounds with various biological activities, including anticancer and antimicrobial effects.
Uniqueness
6-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-sulfonamide is unique due to its specific combination of a thiadiazole and pyridine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent compared to other similar compounds .
属性
分子式 |
C8H9N5O2S2 |
|---|---|
分子量 |
271.3 g/mol |
IUPAC 名称 |
6-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C8H9N5O2S2/c1-5-11-12-8(16-5)13-17(14,15)6-2-3-7(9)10-4-6/h2-4H,1H3,(H2,9,10)(H,12,13) |
InChI 键 |
ZPHCIRANUZXWAQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=CN=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[3,7-Diphenyl-5-[4-(phosphonatomethyl)phenyl]-1,5,3,7-diazadiphosphocane-3,7-diium-1-yl]phenyl]methyl-dioxido-oxo-lambda5-phosphane;hydron;nickel(2+);hydrobromide](/img/structure/B13096860.png)
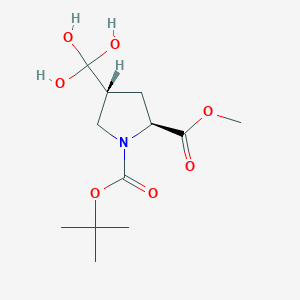
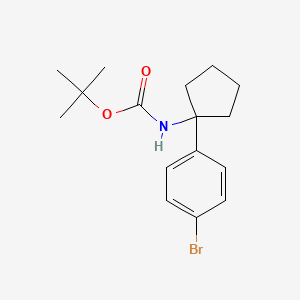
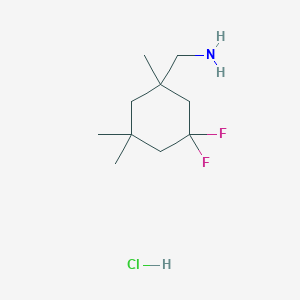
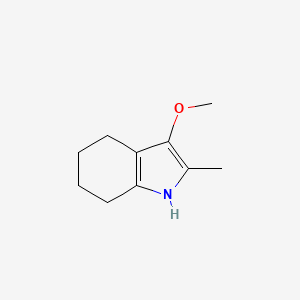
![Imidazo[1,2-a]pyrazine-6-thiol](/img/structure/B13096915.png)
![7-(Methylsulfanyl)[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine](/img/structure/B13096922.png)
![[(2r,5s)-5-(4-Amino-5-Fluoro-2-Oxopyrimidin-1(2h)-Yl)-1,3-Oxathiolan-2-Yl]methyl Dihydrogen Phosphate](/img/structure/B13096928.png)
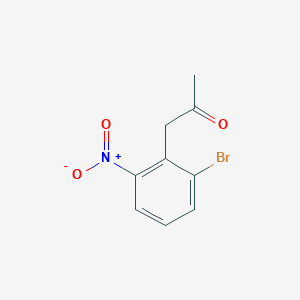
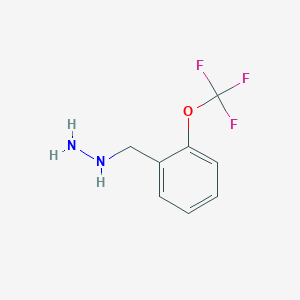
![Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13096954.png)

